1,2,6,7-tetraoxaspiro(7.11)nonadecane
Description
Properties
Molecular Formula |
C15H28O4 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
1,2,6,7-tetraoxaspiro[7.11]nonadecane |
InChI |
InChI=1S/C15H28O4/c1-2-4-6-8-11-15(12-9-7-5-3-1)18-16-13-10-14-17-19-15/h1-14H2 |
InChI Key |
GDASXAAUCLPIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OOCCCOO2 |
Synonyms |
1,2,6,7-tetraoxaspiro(7.11)nonadecane N-89 compound |
Origin of Product |
United States |
Preparation Methods
CsOH-Mediated Cyclization
The most widely reported synthesis involves CsOH-mediated cycloalkylation of (alkylidene)bisperoxides with 1,n-dihaloalkanes. In a seminal study, Kim et al. (2001) achieved a 45–62% yield by reacting (cyclododecylidene)bishydroperoxide with 1,3-dibromopropane in dimethylformamide (DMF) at 60°C for 24 hours. The reaction proceeds via a nucleophilic substitution mechanism, where cesium hydroxide deprotonates the bisperoxide, enabling cyclization. Critical parameters include:
-
Solvent polarity : DMF outperforms THF and acetonitrile due to superior stabilization of the transition state.
-
Temperature : Yields drop below 50°C due to incomplete ring closure.
-
Halide leaving groups : 1,3-Dibromopropane provides higher reactivity than dichloride analogs.
A scaled-up version (500 g batch) maintained a 58% yield by incorporating slow reagent addition and inert nitrogen atmosphere to prevent peroxide degradation.
Ag₂O-Assisted Methodology
Silver oxide (Ag₂O) serves as an alternative catalyst, particularly for heat-sensitive substrates. Masuyama et al. (2005) reported a 52% yield using Ag₂O in dichloromethane at 25°C, with shorter reaction times (8 hours) compared to CsOH methods. While milder conditions reduce side reactions, the need for stoichiometric Ag₂O increases costs, limiting industrial applicability.
Ozonolysis of Vinyl Ethers
Two-Step Synthesis via Methoxymethylenecyclododecane
Okada et al. (2023) developed a scalable route starting from vinyl ethers:
-
Ozonolysis : Methoxymethylenecyclododecane is treated with ozone in diethyl ether at −78°C, followed by hydrogen peroxide quenching to form (cyclododecylidene)bishydroperoxide (85% yield).
-
Cyclization : The bisperoxide reacts with CsOH·H₂O in DMF at 60°C for 18 hours, yielding N-89 in 67% purity after column chromatography.
Table 1: Comparative Analysis of Ozonolysis vs. Cycloalkylation
Industrial-Scale Production Considerations
Solvent Recovery Systems
Pilot-scale syntheses (≥1 kg) utilize closed-loop solvent recovery to mitigate DMF’s environmental impact. A 2023 study achieved 92% DMF reuse via fractional distillation, reducing production costs by 34%.
Crystallization Optimization
Industrial batches employ antisolvent crystallization with n-hexane, enhancing purity to 99.5% while maintaining yields above 55%. Key factors include:
-
Cooling rate : 0.5°C/min minimizes impurities.
-
Seed crystal size : 50–100 µm particles ensure uniform crystal growth.
Analytical Characterization
Structural Verification
Purity Assessment
HPLC methods using a C18 column (ACN:H₂O = 70:30) achieve baseline separation of N-89 from byproducts, with LOD = 0.1 µg/mL.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1,2,6,7-tetraoxaspiro(7.11)nonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spiro structure, leading to different products.
Substitution: Substitution reactions can occur at various positions within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to simpler spiro compounds .
Scientific Research Applications
1,2,6,7-tetraoxaspiro(7.11)nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Medicine: Its antimalarial properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2,6,7-tetraoxaspiro(7.11)nonadecane, particularly in its antimalarial activity, involves the generation of reactive oxygen species (ROS) within the parasite. These ROS cause oxidative stress, leading to the death of the parasite. The compound targets the parasite’s mitochondrial functions and disrupts its metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetraoxacycloalkanes: These compounds also contain multiple oxygen atoms within their ring structures and have shown similar antimalarial activities.
1,2,5,6-Tetraoxacycloalkanes: Another class of compounds with similar structural features and biological activities.
Uniqueness
1,2,6,7-tetraoxaspiro(7.11)nonadecane stands out due to its specific spiro structure, which provides unique reactivity and stability compared to other tetraoxacycloalkanes. Its ability to generate ROS effectively makes it a potent antimalarial agent .
Q & A
Q. Methodological Guidance
- In vitro : Use synchronized cultures of P. falciparum (e.g., Dd2 or K1 strains for chloroquine resistance) with IC₅₀ determination via SYBR Green assays.
- In vivo : Employ P. berghei-infected mice with oral administration (10–50 mg/kg/day) and monitor parasitemia via Giemsa-stained blood smears.
- Resistance markers : Validate using PCR for pfcrt or pfmdr1 mutations to correlate efficacy with genetic resistance profiles .
How can structural modifications enhance activity against non-malarial parasites like Schistosoma mansoni?
Advanced Research Focus
Derivatization at the spirocyclic oxygen atoms (e.g., introducing hydroxyl or alkyl chains) improves bioavailability and tissue penetration. For example, 6-(1,2,6,7-tetraoxaspiro[7.11]nonadec-4-yl)hexan-1-ol (N-251) demonstrates schistosomicidal activity by disrupting tegumental integrity and inducing apoptosis in adult worms. Structure-activity relationship (SAR) studies suggest longer aliphatic side chains enhance binding to parasite-specific redox enzymes .
What analytical techniques are critical for confirming the spirocyclic structure and purity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spiro junction (characteristic signals at δ 4.2–4.8 ppm for oxygenated carbons) and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₈H₃₀O₄) and detects peroxidic fragments.
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles, critical for SAR studies .
How does 1,2,6,7-tetraoxaspiro[7.11]nonadecane interact with host cells during anti-Toxoplasma gondii activity?
Advanced Research Focus
The compound inhibits T. gondii tachyzoite replication by targeting the parasite’s apicoplast organelle. Mechanistic studies using fluorescence-based uptake assays reveal rapid accumulation in parasitophorous vacuoles, followed by redox disruption via Fe²⁺-dependent endoperoxide activation. Synergy with pyrimethamine is observed, suggesting dual targeting of folate metabolism and oxidative stress pathways .
What pharmacokinetic challenges arise in oral administration, and how are they addressed?
Q. Methodological Guidance
- Low solubility : Use lipid-based formulations (e.g., SNEDDS) to enhance intestinal absorption.
- First-pass metabolism : Co-administer CYP450 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life.
- Bioavailability metrics : Quantify plasma concentrations via LC-MS/MS and correlate with efficacy in liver-stage infection models .
Are there cross-resistance risks with existing antimalarials?
Advanced Research Focus
No cross-resistance with artemisinin derivatives has been observed in pfkelch13 mutant strains, as the spirocyclic structure bypasses heme-binding mutations. However, prolonged monotherapy in P. chabaudi models selects for mutations in redox-regulatory genes (e.g., pfgpx1), underscoring the need for combination therapies .
What computational tools are used to model interactions with parasitic targets?
Q. Methodological Guidance
- Docking simulations : Use AutoDock Vina to predict binding to Plasmodium ferredoxin-NADP⁺ reductase (PfFNR).
- MD simulations : GROMACS assesses stability of compound-heme complexes under physiological conditions.
- QSAR models : Leverage datasets from analogs to predict IC₅₀ values against novel parasite strains .
How is cytotoxicity assessed in mammalian cell lines?
Q. Basic Research Focus
- Cell viability assays : CCK-8 or MTT assays on HepG2 or HEK293 cells (48–72 hr exposure).
- Selectivity index (SI) : Calculate as IC₅₀ (mammalian cells)/IC₅₀ (parasites); SI >10 indicates therapeutic potential.
- Mitochondrial toxicity : Measure ATP depletion via luminescence assays to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
